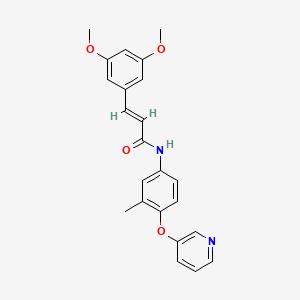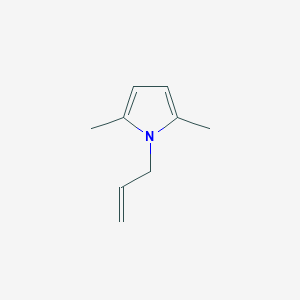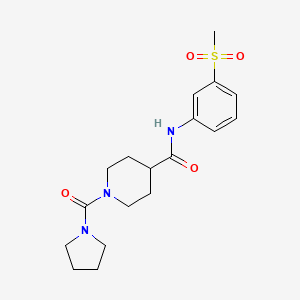
(E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide, also known as DMPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate. DMPP belongs to a class of compounds known as enamide derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mécanisme D'action
(E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide's mechanism of action involves the inhibition of PDE4, which leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) in the body. cAMP is a signaling molecule that plays a key role in regulating a wide range of physiological processes, including inflammation, immune function, and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral properties. In addition to its ability to inhibit PDE4 activity, this compound has also been shown to inhibit the activity of other enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide as a research tool is its ability to selectively inhibit PDE4 activity, making it a valuable tool for studying the role of PDE4 in various physiological processes. However, one limitation of this compound is that it may exhibit off-target effects, which could complicate interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on (E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). Another potential application of this compound is in the treatment of cancer, as the compound has been shown to exhibit antitumor properties in preclinical studies. Finally, further research is needed to fully understand the potential off-target effects of this compound and to develop strategies to minimize these effects in future studies.
Méthodes De Synthèse
The synthesis of (E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide involves a multistep process that begins with the reaction of 3,5-dimethoxybenzaldehyde with 3-methyl-4-pyridin-3-ol to form an intermediate compound. This intermediate is then reacted with (E)-3-(4-bromo-2-methylphenyl)prop-2-enoyl chloride to yield the final product, this compound.
Applications De Recherche Scientifique
(E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide has been the subject of numerous scientific studies aimed at exploring its potential as a drug candidate. One area of research has focused on the compound's ability to inhibit the activity of a specific enzyme known as phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation in the body. This compound has been shown to effectively inhibit PDE4 activity, making it a promising candidate for the development of anti-inflammatory drugs.
Propriétés
IUPAC Name |
(E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-16-11-18(7-8-22(16)29-19-5-4-10-24-15-19)25-23(26)9-6-17-12-20(27-2)14-21(13-17)28-3/h4-15H,1-3H3,(H,25,26)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJIFGJXMNNAJD-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC(=CC(=C2)OC)OC)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7547835.png)

![6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine](/img/structure/B7547850.png)


![N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547871.png)

![[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7547878.png)
![5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7547880.png)

![3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)
![3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide](/img/structure/B7547910.png)

